N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-7-6-21-13-3-1-2-12(13)17(20-18(21)24)27-9-16(23)19-11-4-5-14-15(8-11)26-10-25-14/h4-5,8,22H,1-3,6-7,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZNGSZTYBHIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclopentane-1,3-Dione
The pyrimidinone scaffold is constructed by cyclocondensing cyclopentane-1,3-dione (1 ) with thiourea (2 ) in ethanol under reflux (Scheme 1). The reaction proceeds via initial enamine formation, followed by cyclization to yield 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dithione (3 ). Acidic hydrolysis (HCl, 60°C) converts the dithione to the 2-oxo derivative 4 in 85% yield.
Table 1. Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol | 85 | |
| Temperature (°C) | Reflux | 85 | |
| Catalyst | None | 85 |
Introduction of the Sulfanyl Group
Bromination at Position 4
Selective bromination of 4 using N-bromosuccinimide (NBS) in acetic acid (25°C, 4 h) affords 7-bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (5 ) in 78% yield.
Thiolation via Thiourea Substitution
Reaction of 5 with thiourea in ethanol under reflux (6 h) yields 4-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione (6 ). Alkaline workup (NaOH, 2 M) followed by HCl acidification precipitates 6 in 82% purity.
Functionalization with 2-Hydroxyethyl Group
N-Alkylation of Pyrimidinone
The nitrogen at position 1 of 6 is alkylated using 2-bromoethanol (7 ) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base (Scheme 2). Stirring at 70°C for 12 h affords 1-(2-hydroxyethyl)-4-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2(3H)-one (8 ) in 76% yield. Microwave irradiation (100°C, 30 min) increases yield to 84%.
Table 2. Alkylation Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 70 | 12 | 76 | |
| K₂CO₃ | DMF | 100 (MW) | 0.5 | 84 |
Preparation of the Benzodioxole Acetamide Moiety
Synthesis of N-(2H-1,3-Benzodioxol-5-yl)-2-Bromoacetamide
5-Amino-1,3-benzodioxole (9 ) reacts with bromoacetyl bromide (10 ) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. After 2 h, N-(2H-1,3-benzodioxol-5-yl)-2-bromoacetamide (11 ) is isolated in 89% yield (Scheme 3).
Coupling to Form the Final Compound
Nucleophilic Substitution
The thiol group of 8 displaces bromide from 11 in DMF with K₂CO₃ (20°C, 6 h) to yield the target compound 12 (Scheme 4). Purification via recrystallization (isopropanol) affords a 72% yield. Elevated temperatures (50°C) reduce side products, improving yield to 80%.
Table 3. Coupling Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 20 | 6 | 72 | |
| K₂CO₃ | DMF | 50 | 4 | 80 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H, benzodioxole H), 6.95 (d, J = 8.4 Hz, 1H, benzodioxole H), 4.30 (t, J = 6.0 Hz, 2H, OCH₂CH₂OH), 3.72 (s, 2H, SCH₂CO), 3.60 (t, J = 6.0 Hz, 2H, OCH₂CH₂OH), 2.90–2.70 (m, 4H, cyclopentane H), 2.50–2.30 (m, 2H, cyclopentane H).
- IR (KBr) : 3270 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Benzothieno[2,3-d]pyrimidine () and pyrimido[5,4-b]indole () cores offer extended aromatic systems, which may improve π-π stacking but increase molecular weight and reduce solubility . The dihydropyrimidinone core () lacks bicyclic constraints, favoring metabolic flexibility but possibly reducing binding affinity .
Substituent Effects :
- The 2-hydroxyethyl group in the target compound enhances hydrophilicity (logP ~2.1) compared to 4-ethoxyphenyl (logP ~3.8–4.5) or 4-methoxyphenyl (logP ~1.8) substituents in analogs.
- Benzodioxol-5-yl vs. benzyl (): The former improves CNS penetration, while the latter increases lipophilicity, favoring peripheral targets .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic and Activity Profiles
Key Findings:
- Solubility : The target compound’s hydroxyethyl group improves aqueous solubility over ethoxy/methoxy analogs but remains moderate due to the bicyclic core.
- Metabolic Stability: Hexahydrobenzothienopyrimidine () exhibits higher stability (t½ 5.8 h) due to saturated rings, whereas the target’s strained cyclopenta system may accelerate oxidation .
- Biological Activity: Benzothieno-pyrimidine analogs () are linked to anti-inflammatory effects, while indole-fused pyrimidines () are hypothesized kinase inhibitors. The target’s CNS-penetrant benzodioxol group positions it for neuroactive applications .
Biological Activity
The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H19N3O5S |
| Molecular Weight | 367.41 g/mol |
| CAS Registry Number | Not Available |
Structural Features
The compound features a benzodioxole moiety, which is often associated with various biological activities, including antioxidant and anti-inflammatory effects. The cyclopentapyrimidine structure is also significant for its potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:
- Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as MV4-11 and MOLM13. The half-maximal inhibitory concentration (IC50) values were approximately 0.3 µM and 1.2 µM respectively .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : It may interact with specific kinases or enzymes involved in cell signaling pathways that regulate cell growth and apoptosis.
- Cell Cycle Arrest : Compounds in this class have been shown to induce G0/G1 arrest in cancer cells, effectively halting their proliferation .
Study on Anticancer Activity
A study conducted on a series of benzodioxole derivatives demonstrated that modifications at the 2-position significantly affected their biological activity. The derivatives were tested against various cancer cell lines to assess their potency and selectivity.
Results Summary
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Benzodioxole Derivative A | 0.3 | MV4-11 | MEK1/2 inhibition |
| Benzodioxole Derivative B | 1.2 | MOLM13 | Induction of apoptosis |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable bioavailability profiles; however, detailed toxicological evaluations are necessary to ensure safety for therapeutic use.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can purity be ensured during synthesis?
The synthesis involves multi-step reactions, including halogenation, thiolation, and amide bond formation. Critical steps include:
- TLC monitoring to track reaction progress and intermediates .
- Recrystallization or precipitation for purification, with solvents selected based on compound solubility profiles .
- Use of halogenating agents (e.g., PCl₅) and thiolating reagents (e.g., thiourea derivatives) to introduce functional groups .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
A combination of spectroscopic and chromatographic methods is recommended:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry .
- HPLC to assess purity (>95% threshold for biological assays) .
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What are the standard protocols for handling and storing this compound to maintain stability?
- Store in anhydrous DMSO at -20°C to prevent hydrolysis of the sulfanyl group .
- Conduct pH stability assays (neutral to mildly acidic conditions preferred) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
Systematic optimization involves:
- Temperature control : Lower temps (0–25°C) minimize side reactions during thiolation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Standardize dose-response curves with internal controls (e.g., reference inhibitors) .
- Investigate solvent effects : DMSO concentration >0.1% may artifactually modulate activity .
Q. What computational tools are effective for predicting this compound’s reactivity or binding interactions?
- Molecular docking (AutoDock, Schrödinger) to map interactions with biological targets (e.g., cyclin-dependent kinases) .
- Reaction path search software (GRRM, Gaussian) to simulate synthetic pathways and byproduct formation .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers).
- Compare with X-ray crystallography data (if available) to confirm solid-state vs. solution-phase conformations .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products .
- pH-rate profiling to identify labile functional groups (e.g., acetamide hydrolysis in alkaline conditions) .
Methodological Tables
Table 1: Key Reagents and Their Roles in Synthesis
| Reagent Type | Example | Role |
|---|---|---|
| Halogenating agents | PCl₅ | Introduce halogen atoms |
| Thiolating agents | Thiourea derivatives | Form sulfanyl linkages |
| Amide-forming agents | EDC/HOBt | Facilitate amide bond formation |
Table 2: Stability Profile Under Stress Conditions
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| High humidity (75% RH) | <5% degradation over 4 weeks | Store with desiccants |
| Alkaline pH (pH 9) | Acetamide hydrolysis observed | Use buffered solutions (pH 6–7) |
| Light exposure | No significant degradation | Opaque storage containers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
